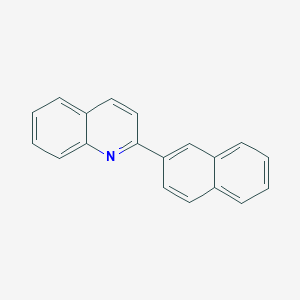

2-(2-Naphthyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Naphthyl)quinoline is an organic compound with the chemical formula C19H13N. It is a pale yellow crystalline solid with a distinct aromatic odor. This compound is widely used in various fields of chemistry due to its unique properties. It serves as a fluorescent dye, a drug, and a coordinating ligand. In the realm of fluorescent dyes, it exhibits strong fluorescence, making it useful for fluorescent labeling and biological analysis. In medicinal chemistry, it has shown potential activity in cancer treatment, neuroprotection, and antiviral applications. Additionally, this compound can form stable complexes with metal ions, which have catalytic activity .

Wirkmechanismus

Target of Action

The primary targets of 2-(2-Naphthyl)quinoline are DNA structures, specifically triplex DNA . Triplex DNA is of intense interest as a target for small molecule therapeutic agents . The interaction of this compound with different nucleic acid sequences and structures has been studied, and it has shown a striking selectivity for the triplex structure .

Mode of Action

This compound interacts with its targets, the triplex DNA structures, through a process known as binding. The compound’s binding affinity is determined by several factors, including the solvent accessible surface area, compound electron affinity, and the number of hydrogen bond donors . The compound’s interaction with its targets leads to changes in the DNA structures, which can have various downstream effects.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA interactions and modifications. The compound’s interaction with triplex DNA can affect the structure and function of the DNA, potentially influencing gene expression and other cellular processes . The exact downstream effects can vary depending on the specific DNA sequences and structures involved.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with triplex DNA. By binding to these DNA structures, the compound can potentially influence gene expression and other cellular processes . This could have various effects, depending on the specific genes and processes involved.

Biochemische Analyse

Biochemical Properties

2-(2-Naphthyl)quinoline has been found to interact with various enzymes, proteins, and other biomolecules. It is known to have a wide range of applications in the field of chemistry . It is commonly used as a fluorescent dye, a drug, and a coordinating ligand

Cellular Effects

In terms of drugs, this compound has shown certain activity in cancer treatment, neuroprotection, and antiviral

Molecular Mechanism

It is known that it can form stable complexes with metal ions and have certain catalytic activity .

Metabolic Pathways

It is known that it can form stable complexes with metal ions and have certain catalytic activity .

Vorbereitungsmethoden

There are several methods for synthesizing 2-(2-Naphthyl)quinoline. One common method involves the reaction of 2-aminobenzoic acid with 2-naphthalene formaldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the quinoline ring . Industrial production methods often employ similar synthetic routes but may utilize different catalysts or reaction conditions to optimize yield and purity. Recent advances in green chemistry have also introduced environmentally friendly methods for synthesizing quinoline derivatives, such as using microwave irradiation, ionic liquids, and solvent-free conditions .

Analyse Chemischer Reaktionen

2-(2-Naphthyl)quinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents such as bromine or chlorine under acidic conditions.

Complexation: It can form complexes with metal ions like platinum, which are used in various catalytic processes

Wissenschaftliche Forschungsanwendungen

2-(2-Naphthyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent dye for labeling and detecting biological molecules. Its strong fluorescence makes it ideal for use in fluorescence microscopy and flow cytometry.

Biology: In biological research, it is used for studying cellular processes and tracking the movement of molecules within cells.

Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It also exhibits neuroprotective and antiviral properties, making it a candidate for drug development.

Industry: In industrial applications, it is used as a ligand in the formation of metal complexes, which are employed as catalysts in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

2-(2-Naphthyl)quinoline can be compared with other quinoline derivatives such as:

2-(1-Naphthyl)quinoline: Similar in structure but with the naphthyl group attached at a different position, leading to variations in chemical reactivity and fluorescence properties.

2-Phenylquinoline: Lacks the naphthyl group, resulting in different electronic and steric effects.

2-(2-Naphthyl)isoquinoline: Contains an isoquinoline ring instead of a quinoline ring, which affects its binding affinity and selectivity for certain targets.

Each of these compounds has unique properties and applications, but this compound stands out due to its strong fluorescence and versatile applications in various fields.

Eigenschaften

IUPAC Name |

2-naphthalen-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-7-16-13-17(10-9-14(16)5-1)19-12-11-15-6-3-4-8-18(15)20-19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNLFJKYHYLXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 2-(2-Naphthyl)quinoline interact with DNA, and what are the implications of this interaction?

A1: Research indicates that this compound derivatives exhibit a strong binding affinity for triple-helix DNA structures. [] This interaction stems from the compound's ability to intercalate into the DNA helix, meaning it inserts itself between the base pairs. [] While the exact downstream effects are still under investigation, this selective binding to triplex DNA makes these compounds particularly interesting for developing agents that could modulate gene expression or interfere with specific DNA-protein interactions.

Q2: What are the key structural features of this compound that contribute to its DNA-binding affinity?

A2: Quantitative structure-activity relationship (QSAR) studies have shed light on the structural features influencing the binding affinity of this compound derivatives. A key finding is the negative correlation between the compound's electron affinity and its triplex DNA binding affinity. [] Additionally, a larger solvent-accessible surface area on the molecule is associated with stronger binding. [] These insights provide valuable guidance for designing derivatives with enhanced DNA-binding properties.

Q3: Have any specific this compound derivatives shown particularly promising DNA-binding characteristics?

A3: Yes, a series of substituted this compound compounds have demonstrated remarkable selectivity for the triplex DNA structure poly dA:. [] These compounds are considered among the most selective triplex-binding agents synthesized to date, making them promising candidates for further investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)

![3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2728462.png)

![4-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728464.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)

![1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2728478.png)